1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione
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Overview
Description
1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione typically involves multiple steps. One common method involves the reaction of isatin (1H-indole-2,3-dione) with a suitable benzyl halide under basic conditions to form the intermediate benzylated isatin. This intermediate is then subjected to further reactions to introduce the second indole moiety .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): A simpler indole derivative with diverse biological activities.
Indole-3-acetic acid: A plant hormone with applications in agriculture and plant biology.
Indole-3-carbinol: Studied for its anticancer properties and potential health benefits.
Uniqueness: 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione is unique due to its dual indole structure connected via a benzyl linker. This unique structure may confer distinct biological activities and potential therapeutic applications compared to simpler indole derivatives .
Properties
Molecular Formula |
C26H20N2O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[[5-[(2,3-dioxoindol-1-yl)methyl]-2,4-dimethylphenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C26H20N2O4/c1-15-11-16(2)18(14-28-22-10-6-4-8-20(22)24(30)26(28)32)12-17(15)13-27-21-9-5-3-7-19(21)23(29)25(27)31/h3-12H,13-14H2,1-2H3 |
InChI Key |
FQATUPWMNDORML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C3=CC=CC=C3C(=O)C2=O)CN4C5=CC=CC=C5C(=O)C4=O)C |
Origin of Product |
United States |
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